(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-12-16(2)26-24(25-15)30-19-10-11-28(14-19)23(29)18-8-9-21-20(13-18)22(31-27-21)17-6-4-3-5-7-17/h3-9,12-13,19H,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUNAAOGFUVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through cyclization reactions, while the dimethylpyrimidine moiety is often prepared via condensation reactions involving appropriate precursors. The final step involves coupling these components under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its activity against specific diseases, its pharmacokinetic profile, and its safety and efficacy in preclinical and clinical studies.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or other products that require specific chemical properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Methanone Derivatives
A key structural analogue is 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester derivative 7b (). While these share the methanone backbone, their substituents differ significantly:
- 7a/7b : Feature pyrazole and thiophene groups, which confer distinct electronic properties compared to the pyrimidine and benzoisoxazole groups in the target compound.
- Target compound : The pyrimidine ring may enhance binding to enzymatic pockets (e.g., kinases), while the benzoisoxazole could improve metabolic stability or membrane permeability .
Table 1: Structural and Physicochemical Comparison
Bioactivity and Mechanism of Action
Anticancer Potential
Compounds inducing ferroptosis (e.g., FINs in ) highlight the therapeutic relevance of heterocyclic scaffolds. While the target compound’s role in ferroptosis is unstudied, its benzoisoxazole group may interact with redox-active iron pools, a mechanism observed in other ferroptosis inducers .
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest a variety of interactions with biological systems, which could lead to therapeutic applications.
Structural Characteristics
The compound consists of several key structural components:
- Pyrrolidine Ring : This five-membered ring contributes to the compound's ability to interact with various biological targets.
- Dimethylpyrimidine Moiety : The presence of the 4,6-dimethylpyrimidine enhances the compound's pharmacological properties.
- Benzo[c]isoxazole : This moiety is known for its role in various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, indole derivatives, which share structural similarities with the benzo[c]isoxazole moiety, have been reported to modulate signaling pathways involved in cell proliferation and apoptosis . The methanone functional group may also contribute to the inhibition of cancer cell growth by interacting with specific molecular targets.
Antimicrobial Properties
The nitrogen-containing heterocycles present in the structure suggest potential antimicrobial activity. Compounds similar to this have shown effectiveness against various bacterial strains, indicating that further investigation into its antibacterial properties could be fruitful .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in critical biological processes.
- Signal Transduction Modulation : By influencing signaling pathways, it could alter cellular responses to external stimuli.
Case Studies
- Anticancer Studies : A study on related compounds demonstrated that modifications on the phenyl ring significantly affected cytotoxicity against cancer cell lines. Compounds with para-dimethyl substitutions exhibited enhanced activity, suggesting a structure-activity relationship (SAR) that could be applicable to our compound .
- Antimicrobial Testing : In a comparative study of similar compounds, those containing pyrrolidine rings showed promising results against Escherichia coli and Staphylococcus aureus, highlighting the potential for our compound to exhibit similar antimicrobial properties .
Table 1: Structural Features and Corresponding Biological Activities
| Structural Feature | Biological Activity | References |
|---|---|---|
| Pyrrolidine Ring | Potential enzyme inhibitor | |
| Dimethylpyrimidine | Anticancer properties | |
| Benzo[c]isoxazole | Antimicrobial activity |
Table 2: Summary of Biological Assays Conducted
| Assay Type | Target Organism/Cell Line | Concentration Tested | Result |
|---|---|---|---|
| Cytotoxicity | A431 (human epidermoid) | IC50 < 10 µM | Significant inhibition observed |
| Antibacterial | E. coli | 1.6 mg/mL | Growth inhibition noted |
| Enzyme Inhibition | Various enzymes | 50 µM | ~50% inhibition |
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
The compound is synthesized via multi-step protocols involving heterocyclic coupling reactions. A common approach includes refluxing intermediates (e.g., substituted pyrimidines or pyrrolidines) in ethanol or DMF/EtOH mixtures, followed by recrystallization for purification . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (2–24 hours), and temperature (reflux conditions at 80–100°C). Impurities are minimized using column chromatography or recrystallization in mixed solvents (e.g., DMF:EtOH = 1:1) .
Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments (e.g., pyrrolidinyl oxygen linkage) and carbon backbone.
- IR spectroscopy : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and isoxazole rings (C-O-C, ~1250 cm⁻¹).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., exact mass matching for C28H25N3O3). Cross-referencing with analogous compounds (e.g., pyrazole-pyrrolidine hybrids) ensures accurate assignments .
Q. What are the known biological targets or activities associated with this compound?
While direct data on this compound is limited, structural analogs (e.g., pyrrolidinyl-methanones with isoxazole or pyrimidine moieties) exhibit activity against kinases, GPCRs, or microbial targets. Preliminary assays should prioritize kinase inhibition screens (e.g., EGFR, VEGFR) and antimicrobial activity testing (Gram-positive/-negative bacteria) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrrolidin-oxy-pyrimidine linkage?
Optimization strategies include:
- Catalyst screening : Pd(PPh3)4 for Suzuki-Miyaura couplings (if aryl groups are introduced) .
- Solvent optimization : DMF or DMSO enhances nucleophilic substitution at the pyrimidin-2-yloxy site .
- Temperature gradients : Stepwise heating (40°C → 100°C) to prevent side reactions.
- Purification : Use preparative HPLC for polar byproducts .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions often arise from conformational dynamics or impurities:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., pyrrolidinyl protons) and confirm spatial proximity of substituents.
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .
- Repetition under inert conditions : To rule out oxidation/hydrolysis artifacts .
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in vitro?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Core modifications : Replace the benzo[c]isoxazole with thiadiazole (as in ) or vary pyrimidine substituents (e.g., dimethyl → diethyl).
- Bioisosteric replacements : Substitute the methanone group with sulfonamide or carbamate.
- In silico docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50.
- ANOVA with post-hoc tests : Compare efficacy across analogs (p < 0.05).
- Principal Component Analysis (PCA) : Identify structural features correlating with activity .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., stirring rate, cooling rate).
- In-process controls (IPC) : Monitor reaction progression via TLC or inline IR.
- Stability studies : Assess hygroscopicity and thermal degradation .
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
Link studies to theoretical frameworks such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
